molecular formula C11H14ClNO4 B1621371 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 39901-45-6

2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B1621371
CAS No.: 39901-45-6
M. Wt: 259.68 g/mol
InChI Key: VSRMXUOEQLPQSY-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound with the molecular formula C11H14ClNO4. It is characterized by the presence of a chloroacetamide group attached to a trimethoxyphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide can be compared with other compounds containing the trimethoxyphenyl group, such as:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

IUPAC Name

2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-15-8-4-7(13-10(14)6-12)5-9(16-2)11(8)17-3/h4-5H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRMXUOEQLPQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366577
Record name 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39901-45-6
Record name 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4,5-Trimethoxyaniline (Aldrich, 4.06 g, 22.2 mmol) and chloroacetyl chloride (2.60 mL, 32.7 mmol) in toluene (50 mL) were heated at 100° C. for 24 hours. The mixture was allowed to cool to room temperature and the volatiles were removed under reduced pressure. The residue was taken up in toluene and concentrated (3×) to remove traces of starting acid chloride and placed under high vacuum to provide 5.26 g (91%) of the title compound as a light brown solid. 1H NMR (500 MHz, DMSO-d6) δ 3.62 (s, 3H), 3.74 (s, 6H), 4.21 (s, 2H), 6.96 (s, 2H), 10.19 (br s, 1H); MS (DCI/NH3) m/e 260 (M+H)+.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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